![molecular formula C19H16N4O9 B14073544 4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is a complex organic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione typically involves multi-step organic reactionsCommon reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler structures with fewer oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce simpler alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole core but lacks the diazinane and trioxo groups.
4-methoxy-6-(2-propenyl)-1,3-benzodioxole: Similar methoxy and benzodioxole structure but different side chains.
Uniqueness
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H16N4O9 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione |
InChI |
InChI=1S/C19H16N4O9/c1-30-11-7-4-19(15(26)22-18(29)23-16(19)27)8(10-13(24)20-17(28)21-14(10)25)2-6(7)3-9-12(11)32-5-31-9/h3,8,10H,2,4-5H2,1H3,(H2,20,21,24,25,28)(H2,22,23,26,27,29) |
Clave InChI |
VFFBDMYDAPOTDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC3(C(CC2=CC4=C1OCO4)C5C(=O)NC(=O)NC5=O)C(=O)NC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



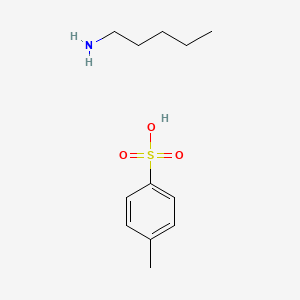
![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
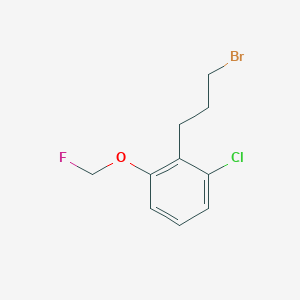
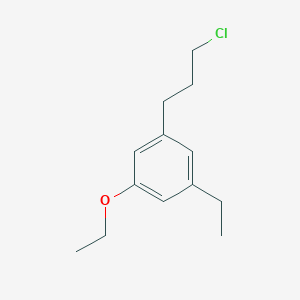


![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
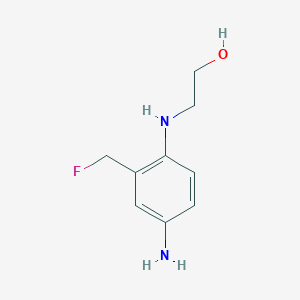
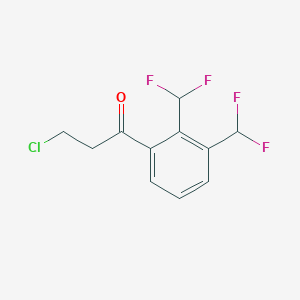
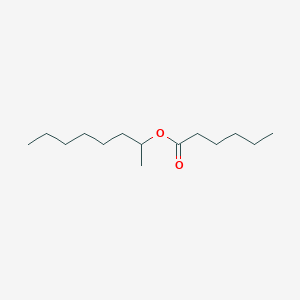

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
